![molecular formula C21H17N5O3 B2471883 8-(4-甲氧苯基)-1-甲基-7-苯基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮 CAS No. 85592-15-0](/img/structure/B2471883.png)

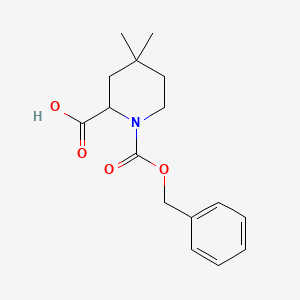

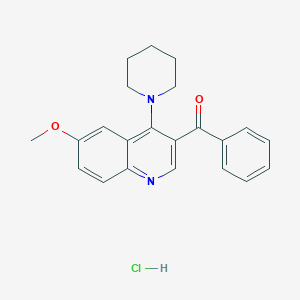

8-(4-甲氧苯基)-1-甲基-7-苯基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

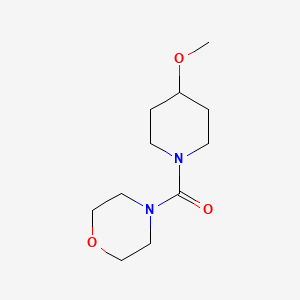

The compound “8-(4-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a purine derivative. Purines are biologically significant compounds, and modifications to the purine structure can result in a variety of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The reactivity of this compound would depend on its specific structure. Purine derivatives can undergo a variety of reactions, including substitutions and additions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would likely be determined experimentally .科学研究应用

药理学应用

- 抗抑郁和抗焦虑潜力:1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮的衍生物已被合成并对其药理特性进行了评估。特别是,一种衍生物在体内显示出潜在的抗抑郁活性,表明该化合物与研究神经系统疾病和情绪调节有关 (Zagórska 等人,2016)。

机理见解和比较研究

- 受体结合和药代动力学:评估了衍生物对血清素受体的结合亲和力和它们的药代动力学性质。该研究提供了对化合物的功能、药理和安全性概况的见解,使其成为进一步精神病学和神经病学研究的有趣主题 (Partyka 等人,2020)。

神经药理学和行为研究

- 对 THC 自我给药的影响:该化合物的结构相关物质作为腺苷 A2A 受体拮抗剂,在动物模型中 THC 自我给药的情况下进行了研究。该研究强调了突触前 A2A 受体阻断作为治疗依赖症的药理学方法的潜力 (Justinova 等人,2014)。

其他药理学见解

- 降压特性:对类似的结构类似物进行了降压作用评估,表明化学骨架与心血管研究和潜在治疗应用有关 (Russell 等人,1988)。

- 抗伤害感受活性:结构相关化合物在大鼠急性疼痛模型中显示出抗伤害感受活性,表明它们在疼痛管理和镇痛药物开发中的效用 (Czopek 等人,2016)。

作用机制

Target of Action

The primary targets of this compound are dihydrofolate reductase (rhDHFR) , thymine synthase (TS) , and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play a vital role in the synthesis of DNA nucleotides and are deeply involved in the one-carbon transfer .

Mode of Action

The compound interacts with its targets by inhibiting their activities. It’s worth noting that the most potent compound against tumor cell lines only showed weak inhibition (63±18%) toward DHFR .

Biochemical Pathways

The compound affects the folate pathway , which is crucial for the synthesis of DNA nucleotides . By inhibiting key enzymes in this pathway, the compound disrupts DNA synthesis, leading to the accumulation of S-phase cells and the induction of apoptosis .

Pharmacokinetics

The compound is a nonclassical antifolate, which means it is more lipophilic and enters cells through passive diffusion . This property can enhance its bioavailability.

Result of Action

The compound’s action results in the arrest of the S-phase of the cell cycle and the induction of apoptosis . Specifically, it has been observed that HL-60 cells treated with the compound displayed S-phase arrest and induction of apoptosis . The effect of the compound on lysosomes and mitochondria were confirmed, indicating that the induction of apoptosis was acting through a lysosome-nonmitochondrial pathway .

未来方向

属性

IUPAC Name |

6-(4-methoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O3/c1-24-18-17(19(27)23-21(24)28)25-12-16(13-6-4-3-5-7-13)26(20(25)22-18)14-8-10-15(29-2)11-9-14/h3-12H,1-2H3,(H,23,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKQXUITCPJSMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)C4=CC=C(C=C4)OC)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[1-(2-naphthyl)ethylidene]-1-hydrazinecarboxylate](/img/no-structure.png)

![2-Chloro-1-[4-methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one](/img/structure/B2471814.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2471815.png)